

what are the physical properties of Ammonia-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonia-d3

Cat. No.: B076837

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Ammonia-d3**

This guide provides a comprehensive overview of the core physical properties of **Ammonia-d3** (ND_3), also known as deuterated ammonia. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document summarizes key quantitative data, outlines plausible experimental protocols for their determination, and illustrates the relationships between these properties.

Core Physical Properties of Ammonia-d3

Ammonia-d3 is the deuterated isotopologue of ammonia, where the protium atoms are replaced with deuterium. This isotopic substitution leads to a change in the molecular weight and subtle differences in the physical properties compared to standard ammonia (NH_3).

Quantitative Data Summary

The physical properties of **Ammonia-d3** are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of **Ammonia-d3**

Property	Value	Source(s)
Chemical Formula	ND ₃	N/A
Molecular Weight	20.05 g/mol	[1]
Appearance	Colorless gas	[2]
Isotopic Purity	Typically ≥99 atom % D	[3] [4]

Table 2: Thermodynamic Properties of **Ammonia-d3**

Property	Value	Conditions	Source(s)
Boiling Point	-33 °C	at 1 atm	[3] [4] [5]
Melting Point	-78 °C	at 1 atm	[3] [4] [5]
Vapor Density	0.6 (vs air)	N/A	[3] [4] [5]
Vapor Pressure	4802 mmHg	at 15.5 °C	[3] [4]
5990 mmHg	at 25 °C	[5]	

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **Ammonia-d3** are not readily available in standard literature. However, based on established methods for other liquefied gases, the following protocols are described.

Determination of Isotopic Purity

The isotopic purity of **Ammonia-d3** is a critical parameter and is typically determined using mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.

- Mass Spectrometry (MS):
 - A gaseous sample of **Ammonia-d3** is introduced into the ion source of a mass spectrometer.

- The sample is ionized, typically by electron impact.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- The relative abundances of ions corresponding to ND_3 ($m/z = 20$), NHD_2 ($m/z = 19$), NH_2D ($m/z = 18$), and NH_3 ($m/z = 17$) are measured.
- The atom % D is calculated from the integrated intensities of these peaks.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A sample of **Ammonia-d3**, often dissolved in a suitable deuterated solvent, is placed in an NMR tube.
 - 1H (proton) and 2H (deuterium) NMR spectra are acquired.
 - The isotopic purity is determined by comparing the integrated signal intensity of the residual protium signal with that of the deuterium signal. For high isotopic purity, the protium signal will be very small.

Determination of Boiling Point

Due to its low boiling point, the determination of the boiling point of **Ammonia-d3** requires a cryogenic setup.

- Apparatus: A small, insulated glass vessel (a micro-condenser) is placed within a cryostat. A calibrated low-temperature thermometer (e.g., a platinum resistance thermometer) is positioned so that its bulb is in the vapor phase just above the liquid-gas interface.
- Procedure:
 - The cryostat is cooled using a suitable coolant like liquid nitrogen.
 - Gaseous **Ammonia-d3** is introduced into the pre-cooled vessel, where it condenses.
 - The cryostat temperature is slowly raised, and the temperature at which the liquid **Ammonia-d3** begins to boil vigorously and a steady stream of vapor is observed is

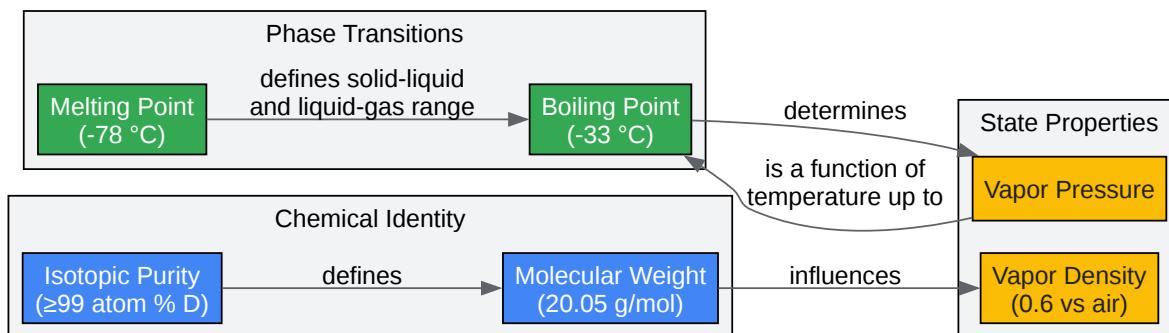
recorded as the boiling point. The pressure is maintained at atmospheric pressure.

Determination of Melting Point

Similar to the boiling point determination, measuring the melting point of **Ammonia-d3** requires a cryogenic environment.

- Apparatus: A small, transparent sample holder containing liquefied **Ammonia-d3** is placed within a cryostat equipped with a viewing window. A calibrated low-temperature thermometer is placed in close thermal contact with the sample holder.
- Procedure:
 - The cryostat is cooled to a temperature below the expected melting point, causing the **Ammonia-d3** to solidify.
 - The temperature is then slowly increased while the sample is observed through the viewing window.
 - The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded. This range is reported as the melting point.

Determination of Density (Liquid)


The density of liquid **Ammonia-d3** can be determined using a low-temperature pycnometer.

- Apparatus: A pre-calibrated glass pycnometer of a known volume is used. The pycnometer is cooled to the desired temperature in a cryostat.
- Procedure:
 - The empty, cooled pycnometer is weighed.
 - Gaseous **Ammonia-d3** is condensed directly into the cooled pycnometer until it is filled.
 - The filled pycnometer is then carefully weighed again at the same low temperature.

- The density is calculated by dividing the mass of the liquid **Ammonia-d3** (the difference between the full and empty pycnometer weights) by the known volume of the pycnometer.

Logical Relationships of Physical Properties

The physical properties of **Ammonia-d3** are interconnected. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Caption: Interrelation of the core physical properties of **Ammonia-d3**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apparatus for determining vapor pressure, with view of equilibrium chamber and isoteniscope - Science History Institute Digital Collections [digital.sciencehistory.org]

- 4. Ammonia - Wikipedia [en.wikipedia.org]
- 5. General view of apparatus for determining total and partial vapor pressures - Science History Institute Digital Collections [digital.sciencehistory.org]
- To cite this document: BenchChem. [what are the physical properties of Ammonia-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076837#what-are-the-physical-properties-of-ammonia-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com